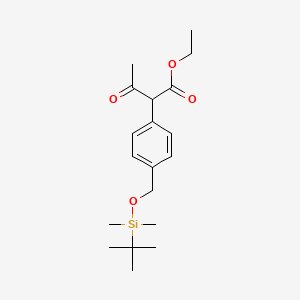
Ethyl 2-(4-((tert-butyldimethylsilyloxy)methyl)phenyl)-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-((tert-butyldimethylsilyloxy)methyl)phenyl)-3-oxobutanoate is a complex organic compound that features a tert-butyldimethylsilyloxy group, which is often used as a protecting group in organic synthesis. This compound is notable for its stability and reactivity, making it a valuable intermediate in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-((tert-butyldimethylsilyloxy)methyl)phenyl)-3-oxobutanoate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent . The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale silylation processes using TBDMS-Cl and imidazole under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(4-((tert-butyldimethylsilyloxy)methyl)phenyl)-3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The tert-butyldimethylsilyloxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The silyloxy group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like organolithium reagents (RLi) or Grignard reagents (RMgX) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-((tert-butyldimethylsilyloxy)methyl)phenyl)-3-oxobutanoate has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-(4-((tert-butyldimethylsilyloxy)methyl)phenyl)-3-oxobutanoate involves the reactivity of the tert-butyldimethylsilyloxy group. This group can undergo nucleophilic attack, leading to the formation of a pentavalent silicon center, which is stabilized by hybridization with vacant d-orbitals of silicon . The formation of strong Si-F bonds drives the cleavage of the silyl ethers, converting them back to alcohols under acidic conditions .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(4-((tert-butyldimethylsilyloxy)methyl)phenyl)-3-oxobutanoate can be compared with other similar compounds, such as:
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- 4-((tert-Butyldimethylsilyloxy)methyl)aniline
These compounds share the tert-butyldimethylsilyloxy group, which imparts stability and reactivity. this compound is unique in its specific structure and applications, particularly in organic synthesis and industrial processes.
Eigenschaften
Molekularformel |
C19H30O4Si |
|---|---|
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
ethyl 2-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-3-oxobutanoate |
InChI |
InChI=1S/C19H30O4Si/c1-8-22-18(21)17(14(2)20)16-11-9-15(10-12-16)13-23-24(6,7)19(3,4)5/h9-12,17H,8,13H2,1-7H3 |
InChI-Schlüssel |
SCSMYSVGAYUJHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




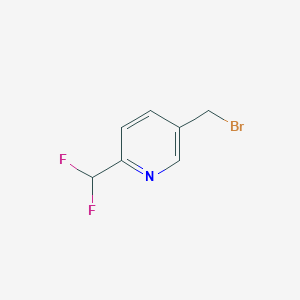
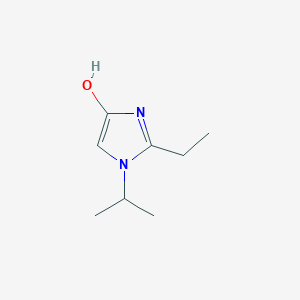
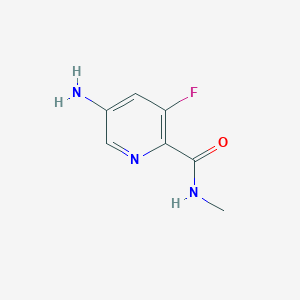
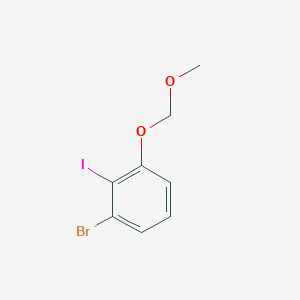


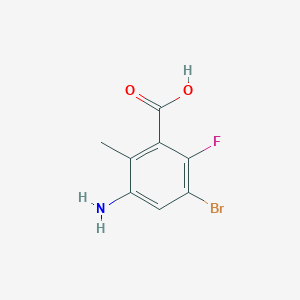
![6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921969.png)
![Carbamic acid, [2-[[[3-(phenylmethoxy)-2-pyridinyl]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13921970.png)



